(2-Cyanoethoxy)(oxo)phosphaniumolate
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Overview
Description
Phosphonic acid, mono(2-cyanoethyl) ester is a chemical compound that belongs to the class of phosphonate esters These compounds are characterized by the presence of a phosphonic acid group (P(OH)₂) attached to an ester group The specific structure of phosphonic acid, mono(2-cyanoethyl) ester includes a cyanoethyl group (CH₂CH₂CN) attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, mono(2-cyanoethyl) ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method involves the catalytic cross-coupling reaction, where H-phosphonate diesters are coupled with aryl and vinyl halides under microwave irradiation . The Mannich-type condensation is also used, involving the reaction of formaldehyde, an amine, and a phosphite .
Industrial Production Methods
Industrial production of phosphonic acid, mono(2-cyanoethyl) ester typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, mono(2-cyanoethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates .
Scientific Research Applications
Phosphonic acid, mono(2-cyanoethyl) ester has several scientific research applications:
Biology: The compound is studied for its potential use in the development of antiviral and anticancer drugs.
Medicine: Research is ongoing to explore its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, mono(2-cyanoethyl) ester involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, undergoing enzymatic conversion to release active compounds that exert therapeutic effects. The molecular targets and pathways involved depend on the specific application and the nature of the active compound released .
Comparison with Similar Compounds
Phosphonic acid, mono(2-cyanoethyl) ester can be compared with other similar compounds such as:
- Phosphonic acid, mono(2-hydroxyethyl) ester
- Phosphonic acid, mono(2-aminoethyl) ester
- Phosphonic acid, mono(2-methoxyethyl) ester
These compounds share similar structural features but differ in the nature of the substituent attached to the phosphorus atom. The unique cyanoethyl group in phosphonic acid, mono(2-cyanoethyl) ester imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Properties
CAS No. |
118221-88-8 |
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Molecular Formula |
C3H4NO3P |
Molecular Weight |
133.04 g/mol |
IUPAC Name |
2-cyanoethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C3H4NO3P/c4-2-1-3-7-8(5)6/h1,3H2 |
InChI Key |
GCEAOTDZXFRRHC-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[P+](=O)[O-])C#N |
Origin of Product |
United States |
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